1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride
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Overview
Description
1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a morpholine ring, a phenyl group, and an amine group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Related compounds have been found to interact withIntegrin alpha-L , a protein involved in cell adhesion and cell-surface mediated signaling .
Biochemical Pathways
Given its potential interaction with integrin alpha-l, it may influence pathways related tocell adhesion and cell-surface mediated signaling .
Pharmacokinetics
It is predicted to have high intestinal absorption and blood-brain barrier permeability . These properties could influence its bioavailability and distribution within the body.
Result of Action
Given its potential interaction with integrin alpha-l, it may influence cell adhesion and signaling processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride typically involves a multi-step process. One common method starts with the Mannich reaction, where a primary amine, formaldehyde, and a ketone or aldehyde react to form a β-amino ketone. This intermediate is then subjected to a Michael addition reaction under mild conditions to introduce the morpholine ring . The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. High-performance liquid chromatography (HPLC) and other purification techniques are used to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones: These compounds share a similar structure but differ in their functional groups and biological activities.
Morpholine-derived halogenated chalcone derivatives: These compounds also contain a morpholine ring and exhibit selective inhibition of monoamine oxidase.
Uniqueness: 1-(morpholin-4-yl)-1-phenylpropan-2-amine dihydrochloride is unique due to its specific combination of a morpholine ring, phenyl group, and amine group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-morpholin-4-yl-1-phenylpropan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.2ClH/c1-11(14)13(12-5-3-2-4-6-12)15-7-9-16-10-8-15;;/h2-6,11,13H,7-10,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVHTYGBZNYDPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N2CCOCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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